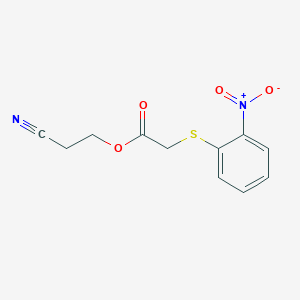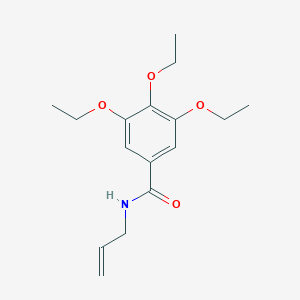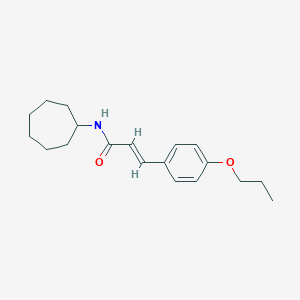![molecular formula C25H27N3O4S2 B256607 (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B256607.png)
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-sulfanylidene-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a piperazine moiety, and a dimethoxybenzylidene group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized with ethyl bromoacetate to form the thiazolidinone ring. The final step involves the reaction of the thiazolidinone with 4-phenylpiperazine and an appropriate acylating agent to introduce the piperazine moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety or the benzylidene group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone ring structure.
Piperazine derivatives: Compounds containing the piperazine moiety.
Benzylidene derivatives: Compounds with a benzylidene group.
Uniqueness
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its combination of structural features, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C25H27N3O4S2 |
|---|---|
分子量 |
497.6 g/mol |
IUPAC 名称 |
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H27N3O4S2/c1-31-20-9-8-18(16-21(20)32-2)17-22-24(30)28(25(33)34-22)11-10-23(29)27-14-12-26(13-15-27)19-6-4-3-5-7-19/h3-9,16-17H,10-15H2,1-2H3/b22-17- |
InChI 键 |
GUMNWVBKHOKOMR-XLNRJJMWSA-N |
SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)N3CCN(CC3)C4=CC=CC=C4)OC |
手性 SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)N3CCN(CC3)C4=CC=CC=C4)OC |
规范 SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)N3CCN(CC3)C4=CC=CC=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate](/img/structure/B256525.png)

![1-(3-ETHOXYPROPYL)-2-IMINO-8-METHYL-5-OXO-1,5-DIHYDRO-2H-DIPYRIDO[1,2-A:2,3-D]PYRIMIDIN-3-YL CYANIDE](/img/structure/B256528.png)
![N-((2-Oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl)thiophene-2-carboxamide](/img/structure/B256530.png)
![5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-[(2,5-dimethylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B256532.png)
![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B256537.png)

![Butyl {[2-nitro-4-(methylsulfonyl)phenyl]sulfanyl}acetate](/img/structure/B256540.png)
![Ethyl [(3-cyclohexyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B256541.png)
![Methyl 2-[(4-methoxybenzoyl)amino]-4-methylpentanoate](/img/structure/B256542.png)
![Methyl 4-methyl-2-[(4-methylbenzoyl)amino]pentanoate](/img/structure/B256543.png)
![2-(4-ethyl-1-piperazinyl)-3-[(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B256545.png)
![2-(4-acetamidophenoxy)-N-[(Z)-benzylideneamino]acetamide](/img/structure/B256548.png)

